3-(2-ethoxyacetamido)-N-phenylbenzofuran-2-carboxamide
Description
3-(2-Ethoxyacetamido)-N-phenylbenzofuran-2-carboxamide is a benzofuran derivative featuring a carboxamide group at position 2 (N-phenyl-substituted) and a 2-ethoxyacetamido substituent at position 3.
Properties
IUPAC Name |
3-[(2-ethoxyacetyl)amino]-N-phenyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-2-24-12-16(22)21-17-14-10-6-7-11-15(14)25-18(17)19(23)20-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMPLXMIENHFPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxyacetamido)-N-phenylbenzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent.
Introduction of Ethoxyacetamido Group: The ethoxyacetamido group can be introduced through an acylation reaction using ethyl chloroacetate and an amine.
Attachment of Phenyl Group: The phenyl group can be attached to the benzofuran core through a Suzuki-Miyaura coupling reaction using phenylboronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-ethoxyacetamido)-N-phenylbenzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and as a modulator of biological pathways.
Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-(2-ethoxyacetamido)-N-phenylbenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: It can bind to the active sites of enzymes, thereby inhibiting their activity.
Modulating Pathways: It can interact with cellular signaling pathways, leading to changes in gene expression and cellular responses.
Binding to Receptors: The compound may bind to specific receptors on the cell surface, triggering downstream effects.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares key structural and physicochemical features of the target compound with analogs from the evidence:
*Estimated based on structural analysis.
Functional Group Impact on Bioactivity
- Electron-Donating vs. Withdrawing Groups : The ethoxy group in the target compound may enhance solubility and stabilize hydrogen bonding, whereas the chloro group in ’s analog could increase reactivity but reduce metabolic stability.
- Alkyl Chain Length : Longer chains (e.g., 2-ethylbutanamido in ) improve membrane permeability but may complicate synthetic purification .
Biological Activity
3-(2-ethoxyacetamido)-N-phenylbenzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuran backbone, which is known for its diverse biological activities. The specific structural characteristics of this compound contribute to its interaction with biological systems.
| Property | Details |
|---|---|
| Molecular Formula | C18H20N2O3 |
| Molecular Weight | 312.36 g/mol |
| CAS Number | 862829-66-1 |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to modulate the activity of various enzymes and receptors, which can lead to significant biological effects such as:
- Inhibition of Tumor Growth : The compound exhibits anti-tumor properties by inhibiting pathways involved in cell proliferation.
- Antimicrobial Activity : It has demonstrated effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.
Biological Activity Studies
Several studies have investigated the biological activity of benzofuran derivatives, including this compound. Below are some key findings:
Anti-Tumor Activity
A study highlighted the anti-cancer potential of benzofuran derivatives, noting that compounds with similar structures showed significant cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
Antimicrobial Properties
Research has indicated that benzofuran derivatives possess antibacterial and antifungal activities. For instance, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
Case Studies
- Case Study on Anti-Cancer Activity : In vitro studies demonstrated that this compound reduced the viability of cancer cells by inducing apoptosis through mitochondrial pathways. This was evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
- Case Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial activity of several benzofuran derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
Q & A
Q. What role does HRMS-ESI play in detecting degradation products under stressed conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
